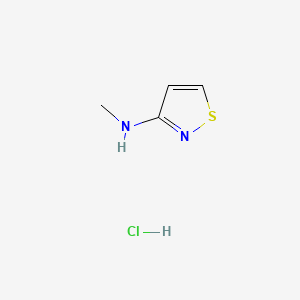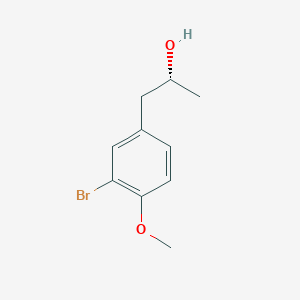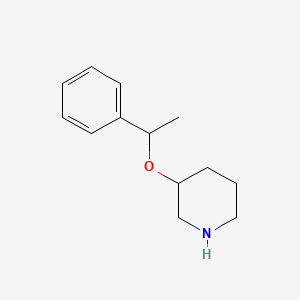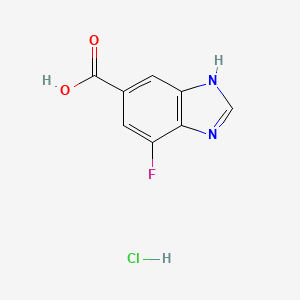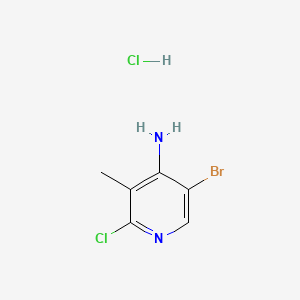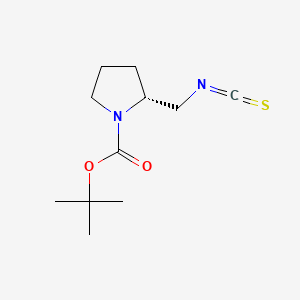
tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a pyrrolidine ring, and an isothiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an isothiocyanate reagent. One common method is the reaction of (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isothiocyanate group.
Oxidation: Oxidizing agents like hydrogen peroxide in the presence of a catalyst can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of thiourea derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
The compound’s isothiocyanate group is known for its biological activity. It can be used in the design of bioactive molecules, including enzyme inhibitors and probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Isothiocyanates have been studied for their anticancer and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structural features can impart desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate: A precursor in the synthesis of the target compound.
tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A related compound with a hydroxyl group instead of an isothiocyanate group.
tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate: A similar compound with an amino group.
Uniqueness
The presence of the isothiocyanate group in tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H18N2O2S |
|---|---|
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(13)7-12-8-16/h9H,4-7H2,1-3H3/t9-/m1/s1 |
Clave InChI |
HZYYYFOOKOPESE-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]1CN=C=S |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




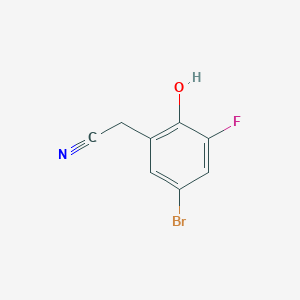
![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)




